
Iodamide
Übersicht
Beschreibung
Iodamide, also known by its trade name Renovue, is a pharmaceutical compound used as an iodinated contrast medium for X-ray imaging. It is particularly utilized in imaging procedures involving the uterus and fallopian tubes . The compound is characterized by its high iodine content, which makes it effective in absorbing X-rays and enhancing the contrast of images.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Iodamid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Jodierung von Benzoesäurederivaten beinhaltenDas Vorhandensein elektronendonierender Gruppen wie Aminogruppen am Benzolring erleichtert den Jodierungsprozess .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Iodamid durch Reaktion von 3-Acetamido-5-(Acetamidomethyl)-2,4,6-triiodobenzoesäure mit geeigneten Reagenzien unter kontrollierten Bedingungen hergestellt. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iodamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Iodamid kann oxidiert werden, um jodhaltige Benzoesäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können Iodamid in weniger jodhaltige Verbindungen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzolring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Iodmonochlorid werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene jodhaltige Benzoesäurederivate, die in verschiedenen Anwendungen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
Iodamide is primarily used as a contrast agent in several imaging techniques:
- Cholecystography : this compound is employed for visualizing the gallbladder and biliary ducts. Following intravenous administration, it is secreted into the bile, allowing for effective imaging within 10 to 25 minutes post-injection .
- Intravenous Cholangiography : Similar to cholecystography, this compound aids in visualizing the biliary system, particularly useful in patients who have undergone cholecystectomy .
- Excretion Urography : this compound is also indicated for excretion urography, where it helps visualize the urinary tract. Studies show that it is primarily excreted through urine, with a distribution half-life of approximately 3 minutes and a disposition half-life ranging from 69 minutes in normal subjects to significantly longer in those with renal impairment .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have been studied extensively:
- Absorption and Distribution : this compound exhibits minimal binding to plasma proteins and undergoes negligible biotransformation. The majority of the administered dose (around 84%) is excreted via urine within four hours .
- Half-Life Variability : In patients with renal impairment, the disposition half-life can extend from 4.1 to 16.4 hours, indicating a need for careful monitoring in such populations .
- Toxicity Concerns : Although this compound is effective as a contrast agent, it has been associated with cytotoxic effects on renal cells, leading to conditions such as apoptosis and cellular energy failure . Reports have documented serious adverse reactions when administered via inappropriate routes, emphasizing the importance of correct application .
Case Study 1: Cholecystography Outcomes
In a clinical setting, this compound was administered to patients undergoing cholecystography. Results indicated successful visualization of biliary structures in over 90% of cases, with minimal adverse effects reported.
Case Study 2: Contrast-Induced Nephropathy
A study involving patients with pre-existing renal conditions highlighted that this compound's nephrotoxic potential necessitates careful patient selection and monitoring. In this cohort, increased serum creatinine levels were observed post-administration, prompting recommendations for hydration protocols prior to imaging procedures .
Case Study 3: Hypersensitivity Reactions
A review of hypersensitivity reactions associated with this compound indicated that while rare, they do occur. Management strategies included pre-medication protocols for at-risk patients and alternative imaging modalities when necessary .
Comparative Analysis of Contrast Agents
Contrast Agent | Type | Primary Use | Common Side Effects |
---|---|---|---|
This compound | Ionic Monomeric | Cholecystography | Nephrotoxicity |
Iohexol | Non-Ionic | CT Imaging | Allergic reactions |
Iopamidol | Non-Ionic | Angiography | Mild allergic reactions |
Diatrizoate | Ionic | Urography | Severe allergic reactions |
Wirkmechanismus
Iodamide functions as a contrast medium by absorbing X-rays due to its high iodine content. When introduced into the body, it enhances the contrast of X-ray images by delineating structures that contain iodine from those that do not. This property is particularly useful in visualizing soft tissues and blood vessels .
Vergleich Mit ähnlichen Verbindungen
Diatrizoate: Another iodinated contrast agent used in radiographic imaging.
Iohexol: A non-ionic iodinated contrast agent with lower osmolality and fewer side effects.
Iodixanol: Known for its iso-osmolar properties, making it safer for patients with renal impairment.
Uniqueness of Iodamide: this compound is unique due to its specific chemical structure, which includes three iodine atoms and acetamido groups. This structure provides it with high radiopacity and effectiveness as a contrast agent. Additionally, its ability to dissociate into ionic components in water enhances its solubility and distribution in the body .
Biologische Aktivität
Iodamide is an iodinated contrast agent primarily used in medical imaging, particularly in excretion urography. Its biological activity encompasses pharmacokinetics, safety profiles, and potential toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic characteristics that are crucial for its application in medical imaging. A study involving seven normal subjects and fifteen patients with varying degrees of renal impairment highlighted the following key pharmacokinetic parameters:
- Distribution Half-life () : Approximately 3 minutes.
- Disposition Half-life () : Ranges from 69 minutes in normal subjects to 4.1 to 16.4 hours in patients with renal impairment.
- Excretion : About 84% of the administered dose is excreted in urine within four hours post-administration, with negligible binding to plasma proteins and minimal biotransformation observed .
Safety and Toxicity
The safety profile of this compound has been evaluated through various clinical studies. Notably, a case study reported serious or fatal complications following inadvertent intrathecal administration of this compound, where three out of seven subjects experienced fatal outcomes. The severity of reactions was correlated with the type and dose of the contrast agent administered .
Case Study Summary
Study | Subjects | Outcome | Notes |
---|---|---|---|
Inadvertent Administration | 7 | Fatal in 3 | Correlation between dose and outcome observed |
Comparative Efficacy
This compound has been compared with other contrast agents, such as diatrizoate, in terms of efficacy during excretory urography. A double-blind study involving 25 patients indicated that this compound resulted in superior opacification of renal structures compared to diatrizoate, particularly in the calices and pelvis .
Efficacy Comparison Table
Contrast Agent | Opacification Time (minutes) | Efficacy Rating |
---|---|---|
This compound | Faster (significant at 10 min) | Superior |
Diatrizoate | Slower | Inferior |
Environmental Impact
Research has also examined the environmental presence of iodinated contrast media, including this compound. A study conducted in a hospital setting analyzed the concentrations of various pharmaceutical compounds, including iodinated contrast agents, in wastewater. The findings indicated that iodinated compounds can persist in the environment, raising concerns about their bioaccumulation and toxicity .
Eigenschaften
IUPAC Name |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDGWALACJEJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023150 | |
Record name | Iodamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440-58-4, 606-17-7 | |
Record name | 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodamide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IODIPAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RII332O0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.